4-chloro-3-methoxy-N-(4-methylbenzyl)benzenesulfonamide
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Overview
Description
4-chloro-3-methoxy-N-(4-methylbenzyl)benzenesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound features a benzene ring substituted with a chlorine atom, a methoxy group, and a sulfonamide group attached to a 4-methylbenzyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-3-methoxy-N-(4-methylbenzyl)benzenesulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-chloro-3-methoxybenzenesulfonyl chloride and 4-methylbenzylamine.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 4-chloro-3-methoxybenzenesulfonyl chloride is dissolved in an appropriate solvent like dichloromethane. To this solution, 4-methylbenzylamine is added dropwise with continuous stirring. The reaction mixture is then stirred at room temperature for several hours until the reaction is complete.
Purification: The product is isolated by filtration, washed with water, and purified by recrystallization from a suitable solvent like ethanol.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. The use of automated systems for reagent addition and product isolation can further streamline the process.
Chemical Reactions Analysis
Types of Reactions
4-chloro-3-methoxy-N-(4-methylbenzyl)benzenesulfonamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom on the benzene ring can be substituted by nucleophiles such as hydroxide ions, leading to the formation of phenolic derivatives.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids under strong oxidizing conditions.
Reduction: The sulfonamide group can be reduced to form amines under specific conditions using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products
Phenolic Derivatives: Formed from nucleophilic substitution reactions.
Aldehydes and Carboxylic Acids: Formed from oxidation reactions.
Amines: Formed from reduction reactions.
Scientific Research Applications
4-chloro-3-methoxy-N-(4-methylbenzyl)benzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds with potential antimicrobial and anti-inflammatory properties.
Biological Studies: The compound is employed in studies to understand the structure-activity relationships of sulfonamide derivatives.
Industrial Applications: It is used in the synthesis of specialty chemicals and intermediates for agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 4-chloro-3-methoxy-N-(4-methylbenzyl)benzenesulfonamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site.
Protein Binding: The compound can bind to proteins, altering their function and leading to therapeutic effects.
Pathways Involved: The inhibition of folate synthesis pathways in microorganisms is a common mechanism for sulfonamide-based antimicrobial agents.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-3-methoxybenzenesulfonamide
- 4-methyl-N-(4-methylbenzyl)benzenesulfonamide
- 4-chloro-N-(4-methylbenzyl)benzenesulfonamide
Uniqueness
4-chloro-3-methoxy-N-(4-methylbenzyl)benzenesulfonamide is unique due to the presence of both a chlorine atom and a methoxy group on the benzene ring, which can influence its reactivity and biological activity. The combination of these substituents with the sulfonamide group and the 4-methylbenzyl moiety provides distinct chemical and pharmacological properties compared to other similar compounds.
Properties
IUPAC Name |
4-chloro-3-methoxy-N-[(4-methylphenyl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO3S/c1-11-3-5-12(6-4-11)10-17-21(18,19)13-7-8-14(16)15(9-13)20-2/h3-9,17H,10H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMZNVVBLSFZCDF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNS(=O)(=O)C2=CC(=C(C=C2)Cl)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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